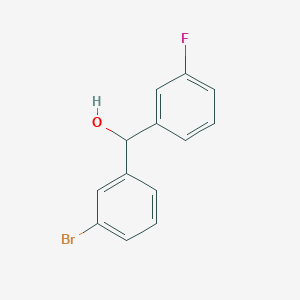

(3-Bromophenyl)(3-fluorophenyl)methanol

Description

(3-Bromophenyl)(3-fluorophenyl)methanol is a diarylmethanol derivative featuring bromine and fluorine substituents at the meta positions of two phenyl rings attached to a central hydroxymethyl (-CH2OH) group. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the electronic and steric effects imparted by the halogens. The bromine atom enhances lipophilicity and reactivity in cross-coupling reactions, while fluorine’s electronegativity influences hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

(3-bromophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKNMZLQGZSYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-fluorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3-fluorobenzylmagnesium bromide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential applications in drug development. The presence of halogen atoms typically enhances biological activity through increased lipophilicity, which improves binding affinity to biological targets.

Antitumor Activity

Research indicates that compounds with similar structures to (3-Bromophenyl)(3-fluorophenyl)methanol exhibit significant antitumor properties. For instance, studies have shown that halogenated phenols can inhibit tumor growth by interfering with cancer cell metabolism and signaling pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Aryl halides are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This makes this compound a candidate for further pharmacological studies aimed at treating inflammatory diseases.

Antimicrobial Effects

Similar compounds have demonstrated antimicrobial properties, making this compound a potential agent against various bacterial and fungal infections. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential biochemical pathways.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the selective introduction of halogen substituents at specific positions on the phenyl rings. This process is crucial for tailoring the compound's properties for specific applications.

| Synthesis Step | Description |

|---|---|

| Step 1 | Bromination of phenol to introduce bromine atom |

| Step 2 | Fluorination at the meta position of another phenol |

| Step 3 | Coupling reaction to form this compound |

Case Study 1: Antitumor Research

In a study published by the National Institutes of Health, derivatives of halogenated phenols were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting its potential as an antitumor agent .

Case Study 2: Anti-inflammatory Effects

A research article highlighted the anti-inflammatory properties of halogenated phenols in animal models of arthritis. The study found that treatment with similar compounds led to a marked reduction in joint swelling and pain, indicating their therapeutic potential in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

- Halogen Effects: Bromine increases molecular weight and lipophilicity compared to fluorine, as seen in (3-Bromophenyl)methanol (MW 187.02) vs. (3-Fluorophenyl)methanol (MW 126.11) .

Spectroscopic Characterization

- Mass Spectrometry: (3-Bromophenyl)methanol shows a molecular ion peak at m/z 142.10, while (4-iodophenyl)methanol appears at m/z 187.00, reflecting halogen mass differences .

- NMR : Distinct chemical shifts are observed for -CH2OH protons (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–7.8 ppm) in analogs, aiding structural confirmation .

Biological Activity

Overview

(3-Bromophenyl)(3-fluorophenyl)methanol is an organic compound characterized by its unique molecular structure, which includes a bromine and a fluorine atom attached to phenyl rings. This compound, with the molecular formula C13H10BrFO and a molecular weight of 281.12 g/mol, has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with 3-fluorobenzylmagnesium bromide in an inert atmosphere, often using solvents like diethyl ether or tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions are optimized for yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its unique substitution pattern allows it to modulate the activity of these targets, leading to various biological effects. The exact mechanisms can vary depending on the context of use, but they often involve enzyme inhibition or receptor modulation.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM . This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential.

Table 1: Antiproliferative Activity Comparison

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | MDA-MB-231 | 23 |

| This compound | Unknown (needs investigation) | Unknown |

Antimicrobial Activity

In addition to its potential anticancer properties, there is emerging evidence that related compounds demonstrate antibacterial and antifungal activities. For example, compounds synthesized from similar precursors showed high efficacy against resistant bacterial strains . This opens avenues for exploring the antimicrobial properties of this compound.

Case Studies

- Anticancer Activity : A study conducted on structurally related compounds demonstrated their ability to disrupt tubulin polymerization in vitro, leading to apoptosis in cancer cell lines such as MCF-7. The findings suggest that this compound could have similar effects due to its structural characteristics .

- Enzyme Inhibition : Another investigation into enzyme interactions highlighted the potential of phenolic compounds in modulating enzyme activity related to metabolic disorders. While direct studies on this compound are scarce, the structural analogs provide a basis for hypothesizing its inhibitory effects on specific enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.